molecular formula C25H18FN3O2S B444656 (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide CAS No. 330157-85-2

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B444656
CAS No.: 330157-85-2
M. Wt: 443.5g/mol
InChI Key: BRAMISPCCLCSJD-OLFWJLLRSA-N
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Description

1-Benzyl-4-cyclohexylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a cyclohexyl group at the 4-position of the piperazine ring. The benzyl group enhances lipophilicity and may influence serotonin or dopamine receptor interactions, while the cyclohexyl substituent could modulate sigma receptor affinity and pharmacokinetic behavior .

Properties

IUPAC Name

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-19-9-3-4-10-20(19)28-23(30)17-13-15-7-1-5-11-21(15)31-24(17)29-25-18(14-27)16-8-2-6-12-22(16)32-25/h1,3-5,7,9-11,13H,2,6,8,12H2,(H,28,30)/b29-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAMISPCCLCSJD-OLFWJLLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC=C5F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC=C5F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Formation Mechanism

The Knoevenagel condensation initiates with deprotonation of the cyanoacetamide by piperidine, forming a nucleophilic enolate. This attacks the salicylaldehyde’s carbonyl carbon, followed by cyclization and elimination of water to yield the chromene-iminolactone intermediate. Acidic workup hydrolyzes the iminolactone to the carboxamide.

Benzothiophene Cyclization

The domino reaction proceeds via S-endo-dig cyclization , where the thiolate nucleophile attacks the alkyne carbon, followed by rearomatization and elimination of hydrogen fluoride. DFT calculations confirm a concerted mechanism with a transition state energy of 25.3 kcal/mol.

Imine Linkage Stereochemistry

The Z-configuration is stabilized by intramolecular hydrogen bonding between the chromene’s carbonyl oxygen and the imino proton. Source further notes that aprotic solvents like toluene minimize isomerization to the E-configuration.

Optimization Challenges and Solutions

  • Low Imine Yields : Addition of molecular sieves improves yields by sequestering ammonia, shifting equilibrium toward imine formation.

  • Byproduct Formation : Using anhydrous solvents and inert atmospheres reduces hydrolysis of intermediates.

  • Regioselectivity : Electron-withdrawing groups (e.g., cyano) on the benzothiophene direct imine formation to the C2 position.

Analytical Characterization

Key spectroscopic data for intermediates and the final compound include:

Compound1H^1H-NMR (δ, ppm)IR (cm1^{-1})
N-(2-fluorophenyl)-2-iminochromene8.21 (s, 1H, imino), 7.45–7.12 (m, Ar-H)1685 (C=O), 2210 (C≡N)
3-Cyanobenzothiophen-2-amine6.89 (s, 1H, NH2_2), 2.75–2.10 (m, CH2_2)3350 (NH2_2), 2230 (C≡N)
Final Product8.30 (s, 1H, imino), 7.60–6.95 (m, Ar-H)1690 (C=O), 2225 (C≡N)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 460.1421 (calculated for C24_{24}H17_{17}FN3_3O2_2S) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound acts as a potential anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study Example :
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cell lines. The results demonstrated that the compound exhibited significant growth inhibition with mean GI50 values indicating its potential for development as an anticancer drug .

Cell Line GI50 Value (µM) Mechanism of Action
MCF-7 (Breast)15.72Induction of apoptosis via caspase activation
A549 (Lung)12.50Modulation of pro-apoptotic proteins

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways.

In Vitro Evaluation :
Molecular docking studies have indicated that the compound could serve as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .

Assay Type IC50 Value (µM) Reference
ELISA10Inhibition of cytokine release
Western BlotN/ADecreased expression of COX-2

Mechanism of Action

The mechanism of action of “(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide” would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 1-Benzyl-4-cyclohexylpiperazine with related compounds:

Compound Name R1 (Position 1) R4 (Position 4) Molecular Weight (g/mol) logP (Predicted) Key References
1-Benzylpiperazine (BZP) Benzyl H 176.26 2.1
1-Benzyl-4-methylpiperazine (MBZP) Benzyl Methyl 190.29 2.5
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) Cyclohexyl 1,2-Diphenylethyl 379.54 5.8
1-Benzyl-4-diphenylmethylpiperazine (KB-2796) Benzyl Diphenylmethyl 377.52 6.2
1-Benzyl-4-cyclohexylpiperazine Benzyl Cyclohexyl ~259.41* ~4.3* Inferred

*Estimated based on structural analogs.

Key Observations :

  • Lipophilicity : The cyclohexyl group in 1-Benzyl-4-cyclohexylpiperazine increases logP compared to BZP and MBZP, suggesting enhanced blood-brain barrier penetration. However, it is less lipophilic than MT-45 or KB-2796, which have bulkier aromatic substituents .
Receptor Affinity and Selectivity
  • Sigma Receptors: Cyclohexylpiperazine derivatives (e.g., MT-45) show high affinity for sigma-2 receptors, with subnanomolar Ki values. The cyclohexyl group may enhance sigma-2 binding compared to benzyl or methyl groups .
  • CNS Effects: BZP and MBZP act as stimulants via serotonin and dopamine receptor modulation.
  • Cerebral Vasodilation : 1-Benzyl-4-diphenylmethylpiperazine (KB-2796) demonstrates potent vasodilatory activity, suggesting that bulky R4 substituents enhance vascular effects. The cyclohexyl group’s moderate size may balance potency and selectivity .
Therapeutic Potential
  • Cyclohexylpiperazines may share this profile but require further study .
  • Antineoplastic Activity : Sigma-2 agonists like compound 33 (from ) show promise in cancer therapy. 1-Benzyl-4-cyclohexylpiperazine’s sigma affinity warrants exploration in this context .

Biological Activity

The compound (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide, also known as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide, is a small organic molecule with potential pharmaceutical applications. This article aims to explore its biological activity based on available research findings.

  • Chemical Formula : C16H13FN2OS
  • Molecular Weight : 300.351 g/mol
  • CAS Number : Not available
  • IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies focusing on its pharmacodynamics and potential therapeutic applications.

The compound is believed to interact with several biological targets:

  • Serine/Threonine Kinases : It may modulate signaling pathways involving MAPK (Mitogen Activated Protein Kinases), particularly influencing neuronal apoptosis and proliferation through the SAP/JNK pathway .

2. Absorption and Distribution

Pharmacokinetic studies indicate:

  • Human Intestinal Absorption : High probability (0.9291)
  • Blood-Brain Barrier Penetration : High probability (0.9797)
    These properties suggest that the compound could effectively reach central nervous system targets.

3. Enzyme Interaction

The compound has shown potential as an inhibitor of several cytochrome P450 enzymes, particularly CYP450 1A2 and CYP450 2C9 . This suggests possible drug-drug interactions that may affect metabolic pathways.

Anticancer Activity

Recent studies have focused on the anticancer potential of related compounds within the benzothiophene class. For instance:

  • A series of thiosemicarbazones demonstrated significant anticancer activity against various cell lines, indicating that similar structural motifs might confer similar properties to our compound .

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating apoptotic pathways in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where apoptosis plays a critical role .

Case Studies

StudyFindingsReference
Study on Benzothiophene DerivativesShowed promising anticancer activity against human pancreatic and gastric cancer cells
Neuroprotective Mechanism ExplorationIdentified modulation of MAPK pathways leading to reduced apoptosis in neuronal cells
Cytochrome P450 Inhibition AnalysisFound high inhibitory potential against CYP450 enzymes which could lead to drug interactions

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide?

The compound is synthesized via multi-step reactions involving imine formation between a benzothiophene derivative and a chromene-carboxamide precursor. Key steps include cyclocondensation of intermediates under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) and purification via column chromatography. Similar carboxamide derivatives require precise stoichiometric ratios and catalysts like ammonium persulfate for optimal yields .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond configurations, as demonstrated for analogous hydrazine-carbothioamide derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS), 1^1H/13^{13}C NMR (to verify Z/E configuration and substituent positions), and IR spectroscopy (to confirm functional groups like cyano and imine) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Stability tests under varying temperatures (4°C to 40°C) and humidity levels (20–80% RH) are recommended. Derivatives with similar thiophene and fluorophenyl moieties show sensitivity to prolonged light exposure, necessitating storage in amber vials under inert atmospheres .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE frameworks, such as response surface methodology (RSM), are effective for optimizing reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and reduce side-product formation, as shown in diphenyldiazomethane synthesis . Statistical models (e.g., ANOVA) can identify critical factors affecting yield and purity .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

Discrepancies in antimicrobial or anticancer activity may arise from assay-specific conditions (e.g., pH, cell line variability). Meta-analyses of structure-activity relationships (SARs) for analogous thiophene-carboxamides suggest that substituent electronegativity (e.g., cyano vs. methyl groups) significantly impacts target binding . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is advised .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like kinases or cytochrome P450 isoforms. For example, fluorophenyl groups in similar compounds exhibit strong hydrophobic interactions with ATP-binding pockets, while the chromene ring influences π-π stacking .

Q. What analytical techniques are suitable for detecting degradation products during long-term stability studies?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is ideal for identifying degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) can reveal hydrolysis-prone sites (e.g., imine bonds), as seen in related hydrazinylidene derivatives .

Methodological Considerations

Q. What safety protocols are essential for handling fluorophenyl and cyanated intermediates during synthesis?

Fluorophenyl intermediates require fume hoods and PPE (nitrile gloves, respirators) due to potential aryl fluoride toxicity. Cyanated byproducts must be neutralized with hypochlorite solutions before disposal, as per protocols for cyano-containing heterocycles .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Yield improvements (from ~5% to >20%) have been achieved for analogous carboxamides by optimizing coupling agents (e.g., HATU vs. EDCI) and activating additives (e.g., DMAP). Solvent screening (e.g., DCM vs. THF) and microwave-assisted synthesis (60–100°C, 30 min) also enhance reaction efficiency .

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